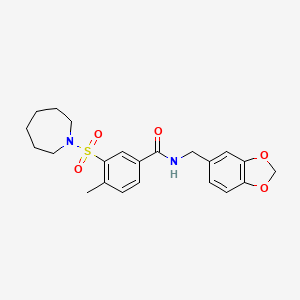

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide

Description

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide is a synthetic small molecule characterized by a 4-methylbenzamide core substituted with two distinct functional groups:

- Azepane sulfonyl moiety: A seven-membered azepane ring attached via a sulfonyl group at the 3-position of the benzamide. This group may enhance solubility and influence target binding due to its bulky, flexible structure.

- 1,3-Benzodioxol-5-ylmethyl group: A methylene-linked 1,3-benzodioxole ring at the benzamide’s nitrogen. This bicyclic ether is associated with metabolic stability and has been observed in bioactive compounds targeting enzymes like ALDH2 .

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-16-6-8-18(13-21(16)30(26,27)24-10-4-2-3-5-11-24)22(25)23-14-17-7-9-19-20(12-17)29-15-28-19/h6-9,12-13H,2-5,10-11,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTUZLXTSVWESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step often involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the benzamide intermediate.

Sulfonylation: The azepane ring is then introduced through a sulfonylation reaction, where azepane sulfonyl chloride reacts with the benzamide derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The benzodioxole and azepane groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic or electrophilic reagents can be used, depending on the specific functional group being targeted.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could lead to sulfone derivatives, while reduction of the benzamide could yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is particularly interesting due to its presence in many bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The combination of the benzamide and benzodioxole groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide would depend on its specific application. In a biological context, it could interact with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzodioxole moiety could engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Functional Group Variations

Key Observations:

Substituent Impact on Enzyme Activity: The azepane sulfonyl group in the target compound may confer distinct binding kinetics compared to dichloro (Alda-1) or aminohexylamide (HDACi 109) substituents. For example, HDACi 109’s potency arises from its flexible alkylamide linker, whereas azepane sulfonyl’s rigidity might favor selectivity for other targets . Alda-1’s dichlorobenzamide structure enables ALDH2 activation, suggesting that electron-withdrawing groups (e.g., Cl) at R1 are critical for this activity. Replacement with azepane sulfonyl (electron-deficient due to sulfonyl) may alter enzyme interaction .

Solubility and Pharmacokinetics :

- The analog 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide exhibits moderate solubility (11.6 µg/mL), attributed to its polar sulfonyl and hydroxyl groups. The target compound’s benzodioxol-methyl group may reduce solubility compared to this analog but improve metabolic stability .

- Inhibitor 153 (), a 4-methylbenzamide derivative, showed low oral bioavailability in rats despite potent kinase inhibition, highlighting the need for balanced lipophilicity in the target compound .

Selectivity and Mechanism of Action

- HDAC Inhibition: HDACi 109 and 136 () demonstrate that minor substituent changes (e.g., fluorine substitution) drastically alter HDAC isoform selectivity. The target compound’s azepane sulfonyl group may favor HDAC3 inhibition, analogous to compound 136’s selectivity .

- Kinase Inhibition: Inhibitor 153 () shares the 4-methylbenzamide core but uses an imidazopyridine-ethynyl group for ABLT315I inhibition. The target compound’s benzodioxol group may shift activity toward other kinases or non-kinase targets .

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an azepane ring, a sulfonyl group, and a benzodioxole moiety. Its chemical formula is and its CAS number is 690247-73-5. The unique combination of these functional groups suggests potential interactions with various biological targets.

The biological activity of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : It has the potential to bind to G protein-coupled receptors (GPCRs), modulating cellular signaling pathways.

- Chemical Reactivity : The sulfonyl group can participate in nucleophilic substitutions, while the benzodioxole moiety may engage in π-π interactions, enhancing its bioactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs possess anticancer properties. For instance, derivatives containing benzodioxole have been linked to apoptosis induction in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Antimicrobial Properties

Research on related compounds suggests potential antimicrobial activity against various pathogens. The presence of the benzodioxole moiety may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.